4-(Ethoxymethyl)-2-azaspiro[4.4]nonane
Overview
Description
“4-(Ethoxymethyl)-2-azaspiro[4.4]nonane” is a complex organic compound. It’s a derivative of spiro[4.4]nonane , a class of compounds that have been studied for their various biological activities .
Synthesis Analysis
The synthesis of spiro[4.4]nonane derivatives has been reported in the literature . Efficient methods have been developed for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, which are structurally similar to "this compound" .Scientific Research Applications
Synthesis of Chiral Intermediates
The compound 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane serves as a key intermediate in the enantioselective synthesis of related chiral compounds. For instance, it is crucial in the synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal, a pivotal chiral relay in creating (-)-cephalotaxine. This synthesis showcases the strategic use of the Curtius rearrangement to install a nitrogen substituent with high stereochemical fidelity, demonstrating the compound's utility in constructing complex molecular architectures with precise chiral control J. D'angelo et al., 2005.
Development of Multifunctional Spiro Dilactones
The versatility of this compound extends to the synthesis of triazole-containing spiro dilactones. Efficient preparation methods from related ethoxycarbonyl compounds and subsequent conversion to azidomethyl followed by click reactions demonstrate its role in creating multifunctional spiro dilactones. These compounds are notable for their nearly quantitative yields, underlining the efficiency and applicability of the compound in synthesizing structurally diverse and functionally rich molecules T. Ghochikyan et al., 2016.
Electrolytic Ethoxylation Applications
In electrochemical synthesis, this compound derivatives have been generated through the electrolysis of γ-furylalkanols in ethanol, resulting in compounds within the 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene series. This process highlights the compound's role in facilitating intramolecular alkoxylation reactions, further expanding its utility in synthetic organic chemistry for generating cyclic compounds with potential for further functionalization I. A. Markushina et al., 1970.
Anticonvulsant Activity Studies
The structure of this compound and its derivatives has been extensively studied for anticonvulsant properties. Research focusing on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione has revealed significant anti-electroshock seizure activities. These studies not only provide insights into the compound's potential therapeutic applications but also contribute to understanding structure-activity relationships in anticonvulsant drug development V. Farrar et al., 1993.
Mechanism of Action
Spirocyclic Compounds
Spirocyclic compounds are a class of organic compounds that feature a spirocyclic structure, which consists of two or more rings connected through a single common atom, forming a structure reminiscent of a figure-eight or an infinity symbol. This unique structure imparts spirocyclic compounds with interesting chemical and physical properties, making them valuable in various fields such as pharmaceuticals and materials science .
Synthesis and Stability
Spirocyclic quaternary ammonium cations, including 5-azoniaspiro [4.4]nonane, have been synthesized as small molecule model compounds and investigated in terms of their chemical stability in alkaline media at elevated temperatures . Compared with nonspirocyclic quaternary ammonium cations, spirocyclic quaternary ammonium cations possessed higher alkaline stability, which correlates with their higher energy barrier value associated with a transition state .
Applications
Spirocyclic compounds have been found to have a broad spectrum of biological activity. For example, natural spiroketals display antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic activity . They are also used as catalysts in the manufacture of polymers .
Biochemical Analysis
Biochemical Properties
4-(Ethoxymethyl)-2-azaspiro[4.4]nonane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit receptor proteins by binding to their ligand-binding domains, thereby modulating their signaling activity . These interactions can lead to changes in gene expression, enzyme activity, and other cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and enzyme activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where the sustained presence of this compound can impact experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. For example, low doses of this compound have been shown to modulate enzyme activity and gene expression without causing toxicity . In contrast, high doses of this compound can result in toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to more hydrophilic metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound can interact with intracellular binding proteins, which facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of this compound is therefore a key factor in determining its biological effects.
properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-13-8-10-7-12-9-11(10)5-3-4-6-11/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJMCIEINUFGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC12CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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